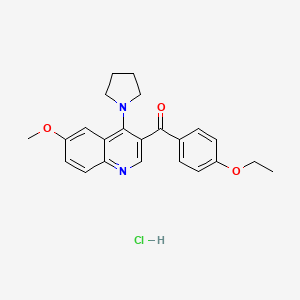

3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

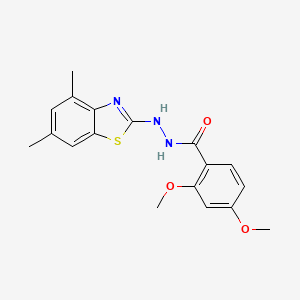

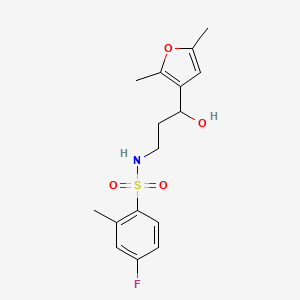

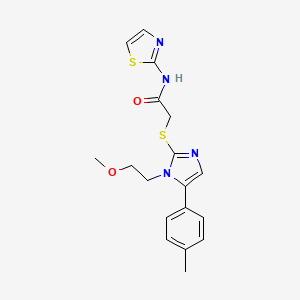

The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH. The ethoxybenzoyl and methoxy groups are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and pyrrolidine rings, along with the ethoxybenzoyl and methoxy groups. The spatial orientation of these groups could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring might undergo reactions such as ring-opening or N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the polarity of its functional groups, and its overall molecular size .Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including structures related to 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride, are synthesized through various chemical reactions, emphasizing the importance of efficient, scalable synthetic routes for pharmaceutical applications. For instance, Bänziger et al. (2000) detailed a practical large-scale synthesis of a related quinoline carboxylic acid methyl ester, showcasing methodologies applicable in the pharmaceutical industry for producing quinoline-based compounds with potential biological activities (Bänziger, J. Cercus, & Wolfgang Stampfer, U. Sunay, 2000).

Biological Activities

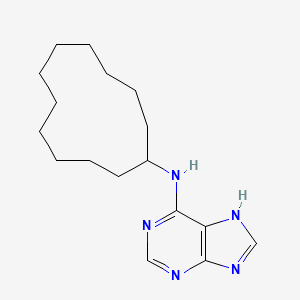

Quinoline derivatives are explored for their bioactive potential, including antimicrobial, antifungal, and antitumor activities. Vandekerckhove et al. (2015) synthesized functionalized aminoquinolines, revealing moderate potency against Plasmodium falciparum and antifungal activity, indicating the therapeutic potential of quinoline compounds in treating infectious diseases and their application in drug development (Vandekerckhove, S. et al., 2015).

Material Science Applications

Quinoline derivatives are also recognized for their utility in material science, particularly in developing new fluorophores for biochemistry and medicine. The synthesis and transformation studies of quinoline compounds contribute to the search for new materials with specific optical properties, underscoring the versatility of quinoline derivatives beyond pharmaceutical applications.

Antiviral Research

Research on quinoline derivatives extends to antiviral applications, as demonstrated by efforts to identify potent inhibitors against critical viral enzymes. The discovery of novel quinoline carboxamides as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase indicates the potential of quinoline derivatives in developing therapeutic agents for viral infections, including hepatitis C virus (Degorce, S. et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-ethoxyphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3.ClH/c1-3-28-17-8-6-16(7-9-17)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25;/h6-11,14-15H,3-5,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRYQIQEPRNMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)